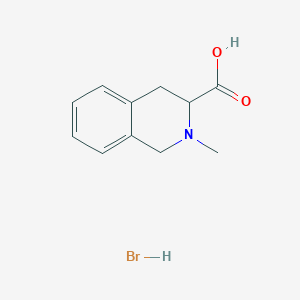

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide

Overview

Description

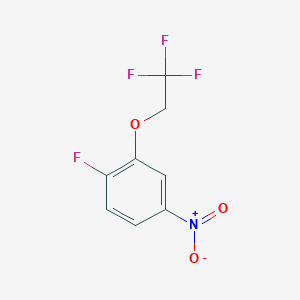

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 54329-54-3 . It has a molecular weight of 191.23 . The compound is typically stored in a dry room at normal temperature . It is a solid substance .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been reported in the literature . The process involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . The resulting intermediate is then converted to an alkyl chloride using SOCl2, which is then used to alkylate various amines to yield the final compounds .Molecular Structure Analysis

The InChI code for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is 1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a solid substance . It has a molecular weight of 191.23 . The compound is typically stored in a dry room at normal temperature .Scientific Research Applications

Chemical Derivatives and Characterization

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide is a key intermediate in the synthesis of various derivatives, which have been characterized by methods like elemental analyses, NMR spectra, and optical rotation. For instance, derivatives such as the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative have been prepared and characterized (Jansa, Macháček, & Bertolasi, 2006). These derivatives are crucial for further chemical transformations and the study of their chemical behavior.

Anticancer Potential

The tetrahydroisoquinoline moiety is common in biologically active molecules, making its derivatives potential candidates for pharmaceutical agents. Research has shown that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit a range of biological properties, including antitumor activities. For example, certain derivatives have been synthesized and evaluated for their in vitro anticancer activity, showing significant cytotoxicity against various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Synthesis of Pharmacologically Interesting Compounds

The 1,2,3,4-tetrahydroisoquinoline structure has been utilized in the synthesis of compounds with pharmacological interest. Research has explored various synthetic methods and conditions to produce these compounds, aiming to incorporate pharmacophoric substituents and fragments of known pharmacological relevance (Kandinska, Kozekov, & Palamareva, 2006).

Application in Cystic Fibrosis Treatment

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified to increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds have shown promise in improving compound potency, offering potential therapeutic benefits for cystic fibrosis treatment (Hirth et al., 2005).

Novel Synthesis Methods

Efficient synthetic routes have been developed for novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. These methods often involve cycloaddition reactions, showcasing the versatility and utility of the 1,2,3,4-tetrahydroisoquinoline structure in synthesizing a wide range of target compounds (Kotha & Banerjee, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Studies suggest that thiqs may interact with their targets through binding affinity .

Biochemical Pathways

Thiqs are known to exert diverse biological activities, suggesting they may influence multiple pathways .

Result of Action

Related thiq compounds have been associated with neurodegenerative disorders , suggesting potential neurotoxic effects.

properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.BrH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABJDKNFWNGJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)

![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)

![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)